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Abstract
2'-Deoxyadenosine-5'-monophosphate (dAMP) is a fundamental building block of

deoxyribonucleic acid (DNA) and a key metabolite in cellular processes. As a

deoxyribonucleoside monophosphate, its chemical structure and properties are of paramount

importance for research in molecular biology, pharmacology, and drug development. This

technical guide provides an in-depth overview of the core chemical characteristics of dAMP, its

molecular structure, and standard experimental methodologies for its characterization. All

quantitative data are presented in structured tables, and key processes are visualized using

logical diagrams to facilitate a comprehensive understanding for scientific and research

applications.

Chemical and Physical Properties
2'-Deoxyadenosine-5'-monophosphate is a purine nucleotide composed of a phosphate

group, a deoxyribose sugar, and the nucleobase adenine.[1][2] It typically presents as a white

or crystalline powder.[3] The presence of the phosphate group renders it a strong acid and

readily soluble in aqueous solutions.[4]
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Quantitative Physicochemical Data
The key physicochemical properties of dAMP are summarized in the table below. These values

are critical for experimental design, including buffer preparation, analytical method

development, and interpretation of molecular interactions.
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Property Value Source(s)

Identifiers

IUPAC Name

[(2R,3S,5R)-5-(6-aminopurin-

9-yl)-3-hydroxyoxolan-2-

yl]methyl dihydrogen

phosphate

[2]

CAS Number 653-63-4

PubChem CID 12599 [1]

Molecular Properties

Molecular Formula C10H14N5O6P [1]

Molecular Weight 331.22 g/mol

Physical Properties

Melting Point >147 °C (decomposes) [3]

Appearance White Crystalline Powder [3]

Solubility

Water Soluble [5]

1 N NH4OH 50 mg/mL

DMSO Slightly Soluble [3][5]

Acid-Base Properties (pKa)

Phosphate Group (pKa1) ~0.7 - 0.9 [4]

Adenine Base (N1 protonation) ~3.5 - 4.0 (for adenosine) [4]

Phosphate Group (pKa2) ~6.0 - 6.4 [4]

Predicted Strongest Acidic 1.23 [5]

Predicted Strongest Basic 4.98 [5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://en.wikipedia.org/wiki/Deoxyadenosine_monophosphate
https://pubchem.ncbi.nlm.nih.gov/compound/dAMP
https://pubchem.ncbi.nlm.nih.gov/compound/dAMP
https://www.bocsci.com/product/2-deoxyadenosine-5-monophosphate-cas-653-63-4-96445.html
https://www.bocsci.com/product/2-deoxyadenosine-5-monophosphate-cas-653-63-4-96445.html
http://pseudomonas.umaryland.edu/PAMDB?MetID=PAMDB000199
https://www.bocsci.com/product/2-deoxyadenosine-5-monophosphate-cas-653-63-4-96445.html
http://pseudomonas.umaryland.edu/PAMDB?MetID=PAMDB000199
https://www.tud.ttu.ee/im/Tonu.Reintamm/shabarova/4.1.html
https://www.tud.ttu.ee/im/Tonu.Reintamm/shabarova/4.1.html
https://www.tud.ttu.ee/im/Tonu.Reintamm/shabarova/4.1.html
http://pseudomonas.umaryland.edu/PAMDB?MetID=PAMDB000199
http://pseudomonas.umaryland.edu/PAMDB?MetID=PAMDB000199
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: pKa values for the phosphate and adenine groups are based on general values for

nucleotides; precise experimental values for dAMP can vary slightly. Predicted values are

computationally derived.

Molecular Structure
The structure of dAMP is defined by three key components linked in a specific stereochemical

arrangement:

Adenine: A purine nucleobase.

Deoxyribose: A five-carbon sugar (pentose) that lacks a hydroxyl group at the 2' position,

distinguishing it from the ribose found in RNA.

Phosphate Group: A single phosphate moiety.

The N9 atom of the adenine base is connected to the 1' carbon of the deoxyribose sugar via a

β-N-glycosidic bond. The phosphate group is esterified to the 5' carbon of the deoxyribose

sugar. The overall structure, including the charge state, is influenced by intramolecular

hydrogen bonding between the adenine base and the phosphate group.[2]

Adenine (Purine Base) 2'-Deoxyribose (Pentose Sugar)

β-N9-Glycosidic Bond
(to 1' Carbon) Phosphate Group

Phosphoester Bond
(to 5' Carbon)

Click to download full resolution via product page

Figure 1: Core components and linkages of 2'-Deoxyadenosine-5'-monophosphate.

Biological Significance and Metabolic Pathway
dAMP is a crucial intermediate in the biosynthesis of deoxyadenosine triphosphate (dATP), one

of the four deoxyribonucleoside triphosphates that are the monomeric precursors for DNA

synthesis by DNA polymerases.[4][6] The conversion of dAMP to dATP involves a two-step

phosphorylation cascade, which is an ATP-dependent process.[2][6]

First Phosphorylation: dAMP is phosphorylated to 2'-deoxyadenosine-5'-diphosphate (dADP)

by the enzyme deoxynucleoside monophosphate kinase.
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Second Phosphorylation: dADP is subsequently phosphorylated to dATP by nucleoside

diphosphate kinase.

This pathway ensures the availability of dATP for accurate and efficient DNA replication.
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Figure 2: Metabolic pathway of dAMP phosphorylation for DNA synthesis.

Experimental Protocols
The characterization and purification of dAMP are routine procedures in biochemistry and

molecular biology labs. The following sections describe the general methodologies for key

experiments.

Melting Point Determination
The melting point of a pure crystalline solid is a sharp, characteristic physical property used for

identification and purity assessment.[4] Impurities typically lead to a depression and

broadening of the melting point range. For nucleotides, thermal analysis can also refer to the

"melting" or denaturation of nucleic acid duplexes, which is a different concept measured by UV

absorbance changes with temperature.[1][7] The protocol described here is for the physical

melting point of the solid compound.

Methodology: Capillary Melting Point Determination

Sample Preparation: A small amount of finely powdered, dry dAMP is packed into a thin-

walled capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a heating block apparatus (e.g., a Mel-Temp

or similar device) equipped with a calibrated thermometer or digital temperature sensor.

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the

expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure

thermal equilibrium.

Observation: The sample is observed through a magnifying lens. The temperature at which

the first drop of liquid appears is recorded as the start of the melting range.

Completion: The temperature at which the entire solid sample has turned into a clear liquid is

recorded as the end of the melting range. For a pure compound, this range should be narrow

(0.5-2°C).
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Figure 3: Experimental workflow for melting point determination.
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Purification by High-Performance Liquid
Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate,

identify, and quantify components in a mixture. It is widely used for the purification of

nucleotides. Reversed-phase HPLC is a common mode for this purpose, separating molecules

based on their hydrophobicity.

Methodology: Reversed-Phase HPLC Purification

Sample Preparation: The crude dAMP sample is dissolved in a suitable solvent, typically a

mixture of the mobile phase components, and filtered through a 0.2 or 0.45 µm filter to

remove particulate matter.

System Setup: An HPLC system equipped with a pump, injector, column oven, a reversed-

phase column (e.g., C18), and a UV detector is used. The mobile phase typically consists of

an aqueous buffer (Buffer A, e.g., triethylammonium acetate or ammonium formate) and an

organic solvent (Buffer B, e.g., acetonitrile).

Column Equilibration: The column is equilibrated by running the initial mobile phase

composition (e.g., 95% A, 5% B) through it until a stable baseline is achieved on the

detector.

Injection and Separation: The prepared sample is injected onto the column. A gradient is

typically run, where the percentage of Buffer B is increased over time. This causes more

hydrophobic compounds to elute later than more polar ones. dAMP, being relatively polar,

will elute at a specific retention time under defined conditions.

Detection and Fraction Collection: The eluent from the column passes through a UV

detector, set to a wavelength where dAMP absorbs strongly (typically 260 nm). As the dAMP

peak is detected, the corresponding eluent is collected using a fraction collector.

Analysis and Work-up: The collected fractions are analyzed for purity (e.g., by analytical

HPLC). Pure fractions are pooled and the solvent is removed (e.g., by lyophilization) to yield

purified dAMP.
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Figure 4: General workflow for HPLC purification of dAMP.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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